molecular formula C7H10N2O2 B1429732 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol CAS No. 1239784-22-5

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol

Cat. No.: B1429732
CAS No.: 1239784-22-5
M. Wt: 154.17 g/mol
InChI Key: VJNZTRPIADPNDD-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its unique structure, which combines a pyrazole ring with an oxazine ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with an oxirane compound in the presence of a base

Chemical Reactions Analysis

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol can undergo various chemical reactions, including:

Scientific Research Applications

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-6-4-8-9-2-1-3-11-7(6)9/h4,10H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZTRPIADPNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 3
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 4
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 5
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol
Reactant of Route 6
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol

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